molecular formula C8H6F3N3O B13556197 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol

6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B13556197
M. Wt: 217.15 g/mol
InChI Key: SRJMQYFEJWZTNP-UHFFFAOYSA-N
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Description

6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is characterized by the presence of a methyl group at the 6-position and a trifluoromethyl group at the 4-position. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-polyfluoroalkyl-3-oxopropanoates and methyl ketones with ammonium acetate can yield the desired pyrazolo[3,4-b]pyridine derivatives . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-b]pyridine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is unique due to the combination of the pyrazole and pyridine rings, along with the specific positioning of the methyl and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H6F3N3O

Molecular Weight

217.15 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C8H6F3N3O/c1-3-2-4(8(9,10)11)5-6(12-3)13-14-7(5)15/h2H,1H3,(H2,12,13,14,15)

InChI Key

SRJMQYFEJWZTNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)NNC2=O)C(F)(F)F

Origin of Product

United States

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